

mass spectrometry fragmentation pattern of 2,3-Dihydro-12,13-dihydroxyeuparin

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Compound of Interest

Compound Name: 2,3-Dihydro-12,13-dihydroxyeuparin

Cat. No.: B158297

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An in-depth analysis of the mass spectrometry fragmentation pattern of **2,3-Dihydro-12,13-dihydroxyeuparin** reveals characteristic fragmentation behaviors for benzofuran derivatives. This technical guide provides a detailed overview of its expected fragmentation pathway, experimental protocols for its analysis, and a summary of mass spectral data, tailored for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of **2,3-Dihydro-12,13-dihydroxyeuparin** under mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is expected to proceed through a series of characteristic steps. The initial step involves the formation of a molecular ion $[M]^+\bullet$ or a protonated molecule $[M+H]^+$. Subsequent fragmentation is largely dictated by the stable benzofuran core and the nature of its substituents.

Key fragmentation mechanisms for benzofuran-type compounds often involve a retro-Diels-Alder (RDA) reaction, which is a common pathway for structures containing a dihydrofuran ring. Additionally, the cleavage of the C-C bond between the acetyl group and the aromatic ring is a prominent fragmentation route. The presence of hydroxyl groups on the side chain also influences the fragmentation, often leading to the loss of water molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of **2,3-Dihydro-12,13-dihydroxyeuparin**. The following outlines a standard protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Sample Preparation:

- Dissolve a 1 mg sample of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- Perform sonication for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
- Dilute the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.

Instrumentation and Analysis:

- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for high-resolution analysis.
- Ionization Mode: Positive ion mode is typically used for this class of compounds to generate $[M+H]^+$ ions.
- Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
- MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Sampling Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Cone Gas Flow: 50 L/h

- Desolvation Gas Flow: 600 L/h
- MS/MS Analysis: To obtain fragmentation data, tandem mass spectrometry (MS/MS) is performed. The precursor ion (the $[M+H]^+$ ion) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) in the collision cell.
 - Collision Gas: Argon
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

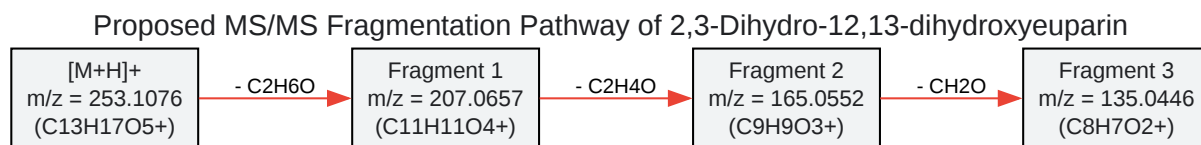
Data Presentation

The expected mass spectral data for **2,3-Dihydro-12,13-dihydroxyeuparin** is summarized below. The exact mass of the protonated molecule and its major fragment ions are crucial for structural elucidation.

Ion	Proposed Formula	Calculated m/z	Description
$[M+H]^+$	C ₁₃ H ₁₇ O ₅ ⁺	253.1076	Protonated Molecular Ion
Fragment 1	C ₁₁ H ₁₁ O ₄ ⁺	207.0657	Loss of C ₂ H ₆ O (Ethanol) from the side chain
Fragment 2	C ₉ H ₉ O ₃ ⁺	165.0552	Loss of C ₂ H ₄ O (Acetaldehyde) from Fragment 1
Fragment 3	C ₈ H ₇ O ₂ ⁺	135.0446	Subsequent loss of CH ₂ O (Formaldehyde)

Visualizations

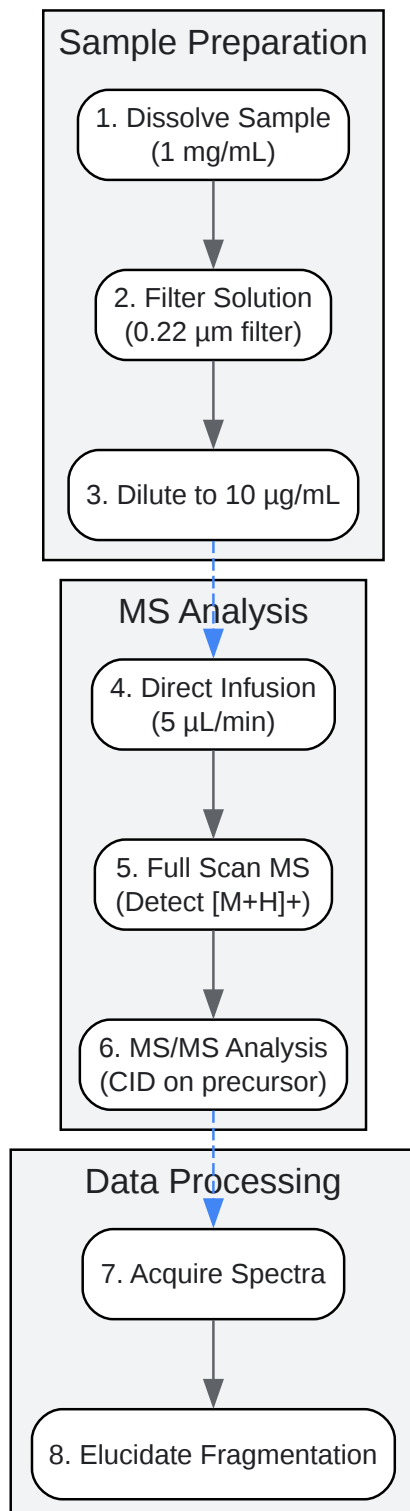
The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of **2,3-Dihydro-12,13-dihydroxyeuparin**.



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Caption: Proposed MS/MS fragmentation pathway of **2,3-Dihydro-12,13-dihydroxyeuparin**.

Experimental Workflow for MS Analysis

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Caption: General experimental workflow for mass spectrometry analysis.

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